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Compound of Interest

Compound Name: 4-Dodecyne

Cat. No.: B14714105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally

determined properties of 4-dodecyne. As a long-chain internal alkyne, 4-dodecyne serves as

a valuable building block in organic synthesis and holds potential for various applications in

materials science and drug development. Understanding the divergence and convergence

between its predicted and measured properties is crucial for its effective utilization in research

and development. This document also presents data for relevant alternative compounds,

detailed experimental protocols for its synthesis and characterization, and a generalized

experimental workflow.

Comparison of Physicochemical Properties
The following table summarizes the key theoretical (estimated or computationally predicted)

and experimental properties of 4-dodecyne and its structural isomers or analogs, including 1-

dodecyne, (E)-4-dodecene, and dodecane. This allows for a direct comparison of how the

position of the triple bond or its reduction to a double or single bond affects the molecule's

physical characteristics.
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Property
4-Dodecyne
(Internal
Alkyne)

1-Dodecyne
(Terminal
Alkyne)

(E)-4-
Dodecene
(Alkene)

Dodecane
(Alkane)

Molecular

Formula
C₁₂H₂₂ C₁₂H₂₂ C₁₂H₂₄ C₁₂H₂₆

Molecular Weight

( g/mol )

Theoretical:

166.31

Experimental:

166.3031[1][2]

Theoretical:

166.30

Experimental:

166.30

Theoretical:

168.32

Experimental:

168.3190[3]

Theoretical:

170.33

Experimental:

170.33

Boiling Point (°C)

Theoretical

(Estimate): 219

at 760 mmHg[4]

Experimental:

219 at 760

mmHg[4]

Theoretical

(Estimate): ~216

Experimental:

215-217

Theoretical

(Estimate): ~213

Experimental:

213.8[5]

Theoretical

(Estimate): ~216

Experimental:

215-217[6][7]

Melting Point

(°C)

Theoretical

(Estimate):

-13.99

Experimental: No

data found

Theoretical

(Estimate): -20

Experimental: No

data found

Theoretical

(Estimate): -49

Experimental: No

data found

Theoretical

(Estimate): -9.6

Experimental:

-9.6[7][8]

Density (g/cm³)

Theoretical

(Estimate): 0.792

Experimental: No

data found

Theoretical

(Estimate): 0.768

Experimental:

0.768

Theoretical

(Estimate): 0.767

Experimental: No

data found

Theoretical

(Estimate):

0.75[7]

Experimental:

0.75 at 25°C[6]

LogP

(Octanol/Water

Partition

Coefficient)

Theoretical

(XLogP3): 5.5

Experimental: No

data found

Theoretical

(XLogP3): 5.7

Experimental: No

data found

Theoretical

(XLogP3): 5.8[9]

Experimental: No

data found

Theoretical

(LogP): 6.100[6]

Experimental: No

data found
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Refractive Index

Theoretical

(Estimate):

1.4272

Experimental: No

data found

Theoretical

(Estimate): 1.433

Experimental:

1.433

Theoretical

(Estimate): 1.432

Experimental: No

data found

Theoretical

(Estimate):

1.421[7]

Experimental:

1.421[6]

Vapor Pressure

(mmHg at 25°C)

Theoretical

(Estimate): 0.181

Experimental: No

data found

Theoretical

(Estimate): 0.23

Experimental: No

data found

Theoretical

(Estimate): 0.25

Experimental: No

data found

Theoretical

(Estimate):

0.13[8]

Experimental:

0.1

Experimental Protocols
While a specific, detailed synthesis protocol for 4-dodecyne from the literature was not

obtainable, a general and robust method for the synthesis of internal alkynes like 4-dodecyne
involves the alkylation of a smaller terminal alkyne. Below are generalized protocols for

synthesis and characterization.

Protocol 1: Synthesis of 4-Dodecyne via Alkylation of 1-
Pentyne
This procedure is a generalized method based on the alkylation of acetylides.

Materials:

1-Pentyne

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

1-Bromoheptane

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser is flushed with argon or nitrogen.

Deprotonation: Anhydrous THF is added to the flask, followed by cooling the flask to 0°C in

an ice bath. 1-Pentyne is then added dropwise. Subsequently, n-butyllithium solution is

added slowly via the dropping funnel while maintaining the temperature at 0°C. The mixture

is stirred for 1-2 hours at this temperature to ensure complete formation of the lithium

pentynide.

Alkylation: 1-Bromoheptane is added dropwise to the solution of the lithium acetylide at 0°C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then gently refluxed for several hours until the reaction is complete (monitored by TLC or

GC).

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of

saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The

combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure.

Purification: The crude product is purified by fractional distillation under reduced pressure to

yield pure 4-dodecyne.

Protocol 2: Characterization of 4-Dodecyne
1. Gas Chromatography-Mass Spectrometry (GC-MS):

Objective: To determine the purity and confirm the molecular weight of the synthesized 4-
dodecyne.

Instrumentation: A standard GC-MS system.

Column: A non-polar capillary column (e.g., DB-5ms).
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GC Conditions:

Injector Temperature: 250°C

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a

rate of 10°C/min.

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Expected Result: A major peak corresponding to 4-dodecyne with a retention time

characteristic of a C12 alkyne. The mass spectrum should show a molecular ion peak (M⁺)

at m/z 166, along with a fragmentation pattern consistent with the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the structure of 4-dodecyne, specifically the position of the triple bond.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃).

¹H NMR:

Expected Signals: Protons on carbons adjacent to the alkyne will show characteristic

shifts. The spectrum will lack the signal for an acetylenic proton, confirming it is an internal

alkyne.

¹³C NMR:

Expected Signals: The two sp-hybridized carbons of the alkyne will appear in the

characteristic region of approximately 75-85 ppm. The number of distinct signals will

confirm the symmetry of the molecule.
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3. Infrared (IR) Spectroscopy:

Objective: To identify the alkyne functional group.

Instrumentation: An FTIR spectrometer.

Sample Preparation: Neat liquid between two NaCl or KBr plates.

Expected Absorption: A weak C≡C stretching vibration should be observed in the region of

2100-2260 cm⁻¹. For a symmetrically substituted internal alkyne like 4-dodecyne, this peak

may be very weak or absent due to the lack of a significant change in dipole moment during

the vibration.

Signaling Pathways and Experimental Workflows
Currently, there is limited specific information available in the public domain regarding the direct

involvement of 4-dodecyne in biological signaling pathways. Long-chain hydrocarbons are

components of cellular membranes and can act as signaling molecules, but the specific role of

internal alkynes of this chain length is an area for further research. Alkynes are often used as

chemical probes due to their ability to undergo "click" chemistry, allowing for the labeling and

tracking of biomolecules.

Below is a generalized experimental workflow for the synthesis and subsequent utilization of 4-
dodecyne as a chemical building block.
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General Workflow for Synthesis and Application of 4-Dodecyne

Starting Materials
(1-Pentyne, 1-Bromoheptane)

Synthesis via Alkylation
(Deprotonation & Nucleophilic Attack)

Purification
(Fractional Distillation)

Structural Characterization
(GC-MS, NMR, IR)

Pure 4-Dodecyne

Downstream Applications

Drug Discovery
(Scaffold for new molecules)

Materials Science
(Polymer synthesis, etc.)

Click to download full resolution via product page

Caption: Synthesis and application workflow for 4-dodecyne.
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This workflow illustrates the logical progression from starting materials to the purified product

and its potential applications in different scientific fields. The characterization step is crucial for

verifying the identity and purity of the synthesized 4-dodecyne before its use in further

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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